
Introduction: The Significance of the 3-
Aminothiophene-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Aminothiophene-2-carboxamide

Cat. No.: B122380 Get Quote

3-Aminothiophene-2-carboxamide is a heterocyclic compound that has garnered significant

attention in the field of medicinal chemistry. Its rigid, planar structure, combined with the

presence of key functional groups, makes it a versatile scaffold for the synthesis of a wide array

of biologically active molecules.[1][2] Thiophene derivatives, in general, are known for their

diverse pharmacological properties, and the specific arrangement of the amino and

carboxamide groups in this molecule provides a unique platform for developing novel

therapeutics.[1][3] Compounds incorporating this core structure have shown promise as

anticancer, antibacterial, and antioxidant agents.[3][4][5]

This guide provides a comprehensive analysis of the molecular structure and bonding of 3-
Aminothiophene-2-carboxamide, offering insights into the physicochemical properties that

underpin its utility in drug design and development. We will delve into its molecular geometry,

electronic properties, and spectroscopic signature, supported by computational studies.

Molecular Geometry and Planarity
The foundational structure of 3-Aminothiophene-2-carboxamide consists of a five-membered

thiophene ring. This ring is substituted at the C2 position with a carboxamide group (-CONH₂)

and at the C3 position with an amino group (-NH₂).[6][7] The molecule's chemical formula is

C₅H₆N₂OS, and its molecular weight is approximately 142.18 g/mol .[7][8]

A defining feature of this molecule is the strong intramolecular hydrogen bond formed between

a hydrogen atom of the 3-amino group and the carbonyl oxygen of the 2-carboxamide group.

This interaction plays a crucial role in locking the molecule into a planar conformation, which

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b122380?utm_src=pdf-interest
https://www.benchchem.com/product/b122380?utm_src=pdf-body
https://www.mdpi.com/1422-0067/26/14/6823
http://www.ijpbs.com/ijpbsadmin/upload/ijpbs_58f9e849774dd.pdf
https://www.mdpi.com/1422-0067/26/14/6823
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940361/
https://pubmed.ncbi.nlm.nih.gov/36803621/
https://www.mdpi.com/2313-7673/7/4/247
https://www.benchchem.com/product/b122380?utm_src=pdf-body
https://www.benchchem.com/product/b122380?utm_src=pdf-body
https://www.benchchem.com/product/b122380?utm_src=pdf-body
http://www.stenutz.eu/chem/solv6.php?name=3-aminothiophene-2-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminothiophene-2-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminothiophene-2-carboxamide
https://www.chemwhat.com/3-aminothiophene-2-carboxamide-cas-147123-47-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significantly influences its interaction with biological targets. Computational studies, such as

those using Density Functional Theory (DFT), have corroborated this planarity and the

presence of this hydrogen bond.[3] The distance between the carbonyl oxygen and the amino

hydrogen has been reported to be in the range of 1.730–1.732 Å, well within the accepted

range for a hydrogen bond.[3]

Key Geometric Parameters
Computational studies provide valuable data on the molecule's bond lengths and angles. The

table below summarizes typical geometric parameters for 3-aminothiophene derivatives,

calculated using DFT methods.[3]

Parameter Bond
Typical
Length (Å)

Parameter Angle
Typical
Angle (°)

Bond Length C=O ~1.24 Bond Angle O=C-N ~123

C-N (amide) ~1.36 C3-C2-C=O ~125

C2-C3 ~1.40 C2-C3-N ~124

C3-N (amino) ~1.37
H-N-H

(amino)
~118

S-C2 ~1.75 C2-S-C5 ~92

Note: These values are representative and can vary depending on the specific derivative and

computational method used.

Bonding, Electronic Structure, and Tautomerism
The bonding in 3-Aminothiophene-2-carboxamide is characterized by a combination of

sigma bonds, which form the molecular framework, and a delocalized π-electron system within

the thiophene ring.

Hybridization and Aromaticity
The carbon atoms of the thiophene ring are sp² hybridized, forming a planar cyclic system. The

sulfur atom also participates in the π-system through its p-orbitals. The amino and
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carboxamide substituents significantly influence the electronic distribution within the ring. The

amino group at the C3 position acts as an electron-donating group, increasing the electron

density of the thiophene ring. Conversely, the carboxamide group at the C2 position is an

electron-withdrawing group. This push-pull electronic arrangement is a key feature of the

molecule.

Intramolecular Hydrogen Bonding
As previously mentioned, a significant feature of 3-Aminothiophene-2-carboxamide is the

presence of a strong intramolecular hydrogen bond.[3][9] This bond forms a pseudo-six-

membered ring, which contributes to the molecule's overall stability and planarity.[9] This

structural rigidity is often a desirable trait in drug design, as it can lead to higher binding affinity

and selectivity for a target receptor.

Caption: Molecular structure of 3-Aminothiophene-2-carboxamide with intramolecular

hydrogen bond.

Tautomerism
Tautomerism, the interconversion of structural isomers, is a possibility in molecules like 3-
Aminothiophene-2-carboxamide.[10][11] While keto-enol tautomerism is a well-known

phenomenon, in this case, the amino-imino tautomerism is more relevant.[12] However, due to

the aromaticity of the thiophene ring and the stability conferred by the intramolecular hydrogen

bond, the amino tautomer is overwhelmingly favored.

Spectroscopic Characterization
The structural features of 3-Aminothiophene-2-carboxamide can be elucidated through

various spectroscopic techniques.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Aminothiophene-2-carboxamide would exhibit characteristic absorption

bands corresponding to its functional groups. Key expected peaks include:

N-H stretching (amino and amide): Typically in the range of 3200-3400 cm⁻¹. The

intramolecular hydrogen bond may cause broadening and a shift to lower wavenumbers for

the involved N-H bond.
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C=O stretching (amide): A strong absorption band around 1640-1680 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-S stretching: Weaker absorptions in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum would show distinct signals for the protons on the thiophene ring, as

well as the protons of the amino and amide groups. The chemical shifts of the NH₂ protons

would be influenced by the hydrogen bonding.

¹³C NMR: The spectrum would reveal signals for the five carbon atoms of the thiophene ring

and the carbonyl carbon of the carboxamide group. The chemical shift of the carbonyl carbon

would be expected in the range of 160-170 ppm.

Synthesis and Reactivity
The synthesis of 3-Aminothiophene-2-carboxamide and its derivatives is often achieved

through the Gewald aminothiophene synthesis.[13] This one-pot, multi-component reaction

typically involves the condensation of a ketone or aldehyde with an activated nitrile (like

cyanoacetamide) and elemental sulfur in the presence of a base.[14][15]

α-Methylene Ketone +
Cyanoacetamide + Sulfur

Gewald Reaction
(Condensation and Cyclization)

Base (e.g., Morpholine)
Solvent (e.g., Ethanol)

3-Aminothiophene-2-carboxamide
Derivative

Click to download full resolution via product page

Caption: Simplified workflow for the Gewald synthesis of 3-aminothiophene derivatives.

The reactivity of 3-Aminothiophene-2-carboxamide is largely dictated by its functional

groups. The amino group is nucleophilic and can participate in various reactions, such as

acylation and condensation. The carboxamide group can be hydrolyzed or reduced under

appropriate conditions.
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Computational Analysis Workflow
Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic

properties of molecules like 3-Aminothiophene-2-carboxamide.[3][4] A typical computational

workflow is outlined below.

Geometry Optimization
(e.g., B3LYP/6-31G(d,p))

Frequency Calculation
(Confirm Minimum Energy)

Electronic Properties
(HOMO-LUMO, NBO Analysis)

Spectra Simulation
(IR, NMR)

Structural & Bonding Insights

Click to download full resolution via product page

Caption: A typical workflow for the computational analysis of 3-Aminothiophene-2-
carboxamide.

Conclusion
3-Aminothiophene-2-carboxamide is a molecule of significant interest in medicinal chemistry,

largely due to its unique structural and electronic properties. The planar geometry, enforced by

a strong intramolecular hydrogen bond, and the interplay between the electron-donating amino

group and the electron-withdrawing carboxamide group, define its chemical character. A
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thorough understanding of its molecular structure and bonding, as detailed in this guide, is

essential for the rational design and development of new therapeutic agents based on this

versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Significance of the 3-Aminothiophene-
2-carboxamide Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122380#3-aminothiophene-2-carboxamide-
molecular-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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